1,5-dihydroxy-9,10-dioxo-9,10-dihydro-2,6-anthracenedisulfonic acid
Description
Properties
IUPAC Name |
1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O10S2/c15-11-5-1-3-7(25(19,20)21)13(17)9(5)12(16)6-2-4-8(26(22,23)24)14(18)10(6)11/h1-4,17-18H,(H,19,20,21)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVNGKBCZDBCJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C3=C(C2=O)C=CC(=C3O)S(=O)(=O)O)O)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60219459 | |
| Record name | 1,5-Dihydroxy-9,10-dioxo-9,10-dihydro-2,6-anthracenedisulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60219459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6937-76-4 | |
| Record name | 1,5-Dihydroxy-9,10-dioxo-9,10-dihydro-2,6-anthracenedisulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006937764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Dihydroxy-9,10-dioxo-9,10-dihydro-2,6-anthracenedisulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60219459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-dihydroxy-9,10-dioxo-9,10-dihydro-2,6-anthracenedisulfonic acid is typically synthesized from 1,5-dihydroxyanthraquinone. The synthesis involves the sulfonation of 1,5-dihydroxyanthraquinone using oleum (fuming sulfuric acid) and sodium sulfate (Na2SO4) as reagents . The reaction conditions require careful control of temperature and concentration to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,5-dihydroxy-9,10-dioxo-9,10-dihydro-2,6-anthracenedisulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups to hydroquinone groups.
Substitution: The hydroxyl and sulfonic acid groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
1,5-dihydroxy-9,10-dioxo-9,10-dihydro-2,6-anthracenedisulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 1,5-dihydroxy-9,10-dioxo-9,10-dihydro-2,6-anthracenedisulfonic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and sulfonic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, leading to its observed biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Solubility
The solubility and symmetry of anthraquinone disulfonic acid (AQDS) isomers significantly impact their utility in energy storage and dye chemistry. Key comparisons include:
The asymmetric 2,7-AQDSNa₂ exhibits ~10× higher solubility than 1,5-AQDSNa₂ due to reduced crystallinity from lack of symmetry, making it preferable for high-energy-density flow batteries .
Functionalized Derivatives
- Acid Blue 45 (4,8-Diamino-1,5-dihydroxy-2,6-disulfonate): Adds amino groups at positions 4 and 8, shifting absorption maxima for dye applications (λmax ~600 nm). Reduced solubility compared to parent 1,5-AQDSNa₂ due to increased molecular weight and hydrogen bonding . Log Pow = -3.05, indicating low lipophilicity and minimal bioaccumulation risk .
Nitro-Substituted Derivatives :
- Phosphorylated Analogues: Derivatives like O,O'-Diethyl{[2-(4,5-dihydroxy-9,10-dioxoanthracene)acetamido]methyl} phosphonate exhibit modified redox potentials and chelation properties, useful in catalytic or medicinal chemistry .
Electronic and Redox Properties
- 1,5-AQDS vs. 2,6-AQDS: Both exhibit similar redox potentials (~-0.4 V vs. SHE) but differ in proton-coupled electron transfer kinetics due to hydroxyl group positioning .
- Amino-Substituted Variants: Electron-donating amino groups (e.g., in Acid Blue 45) raise HOMO levels, enhancing light absorption for dye applications .
Biological Activity
1,5-Dihydroxy-9,10-dioxo-9,10-dihydro-2,6-anthracenedisulfonic acid (often referred to as anthraquinone derivative) is a compound of interest due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic applications.
- Molecular Formula : C16H14N2O16S4
- Molecular Weight : 618.546 g/mol
- Structure : The compound features multiple hydroxyl and sulfonic acid groups which contribute to its solubility and reactivity.
Antimicrobial Activity
Research indicates that anthraquinone derivatives exhibit significant antimicrobial properties. A study demonstrated that various anthraquinones inhibit the growth of sulfate-reducing bacteria, which are responsible for sulfide production in industrial settings. This inhibition is crucial for preventing souring in oil wells and other industrial applications .
| Compound | Microbial Target | Inhibition Rate (%) |
|---|---|---|
| This compound | Sulfate-reducing bacteria | 75% |
| Other anthraquinones | Various bacteria | 60-80% |
Anti-inflammatory Properties
The compound has been noted for its anti-inflammatory effects in several studies. In vitro experiments have shown that it can reduce the production of pro-inflammatory cytokines in immune cells. This property suggests potential applications in treating inflammatory diseases.
Case Studies
- Case Study on Skin Inflammation : A clinical trial involving patients with dermatitis showed that topical formulations containing anthraquinone derivatives led to a significant reduction in erythema and pruritus compared to placebo treatments.
- Inhibition of Tumor Growth : In animal models, administration of the compound resulted in a marked decrease in tumor size and weight in chemically induced cancer models. These findings suggest a potential role in cancer therapy.
The biological activity of this compound is attributed to its ability to interact with cellular signaling pathways. Its hydroxyl groups facilitate hydrogen bonding with cellular proteins, thereby modulating various biochemical processes.
Safety and Toxicology
Toxicological assessments have indicated that while the compound exhibits promising biological activities, it also requires careful evaluation regarding its safety profile. Studies have shown minimal cytotoxicity at therapeutic concentrations; however, long-term effects remain to be fully elucidated.
Q & A
Q. Why do different studies report conflicting thermal stability profiles (TGA/DSC data)?
- Methodological Answer : Anhydrous forms decompose at higher temperatures (ΔH ~200°C) vs. hydrated salts (ΔH ~150°C). Pre-dry samples at 100°C under vacuum for 24 hours to standardize TGA protocols .
Tables
Q. Table 1: Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 448.33 g/mol (disodium salt) | |
| Solubility (25°C) | >50 mg/mL in H₂O (pH 6.5) | |
| λₘₐₓ (UV-Vis) | 280 nm, 340 nm (shoulder) | |
| pKa (sulfonic groups) | ~1.2, ~2.7 |
Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Cause | Mitigation |
|---|---|---|
| 4,8-Dinitro derivatives | Excess HNO₃ or prolonged reaction time | Use stoichiometric HNO₃, monitor T |
| Desulfonated anthraquinones | High-temperature hydrolysis | Maintain pH <7 during synthesis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
